N-Hydroxy-2,3-dimethyl-benzamidine
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Overview
Description
N-Hydroxy-2,3-dimethyl-benzamidine is an organic compound with the molecular formula C9H12N2O It contains a benzene ring substituted with two methyl groups and an amidine group, which is further hydroxylated
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-2,3-dimethyl-benzamidine typically involves the reaction of 2,3-dimethylbenzonitrile with hydroxylamine. The reaction is carried out under acidic conditions to facilitate the formation of the amidine group. The general reaction scheme is as follows:
Starting Material: 2,3-dimethylbenzonitrile
Reagent: Hydroxylamine hydrochloride
Conditions: Acidic medium (e.g., hydrochloric acid), moderate temperature (50-70°C)
Product: this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-Hydroxy-2,3-dimethyl-benzamidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a nitroso or nitro derivative.
Reduction: The amidine group can be reduced to form an amine.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) under appropriate conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-Hydroxy-2,3-dimethyl-benzamidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting proteases.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Hydroxy-2,3-dimethyl-benzamidine involves its interaction with specific molecular targets. For instance, as a protease inhibitor, it binds to the active site of the enzyme, preventing substrate access and subsequent catalysis. This inhibition can modulate various biological pathways, leading to therapeutic effects such as reduced inflammation or microbial growth.
Comparison with Similar Compounds
Benzamidine: A simpler amidine compound without the hydroxyl and methyl substitutions.
N-Hydroxy-benzamidine: Lacks the methyl groups present in N-Hydroxy-2,3-dimethyl-benzamidine.
2,3-Dimethyl-benzamidine: Lacks the hydroxyl group.
Uniqueness: this compound is unique due to the presence of both hydroxyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its binding affinity to specific molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N'-hydroxy-2,3-dimethylbenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-6-4-3-5-8(7(6)2)9(10)11-12/h3-5,12H,1-2H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRKPMZRWWKUAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=NO)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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